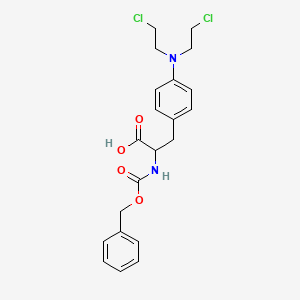![molecular formula C11H16O4S2 B14008801 [Bis(ethylsulfonyl)methyl]benzene CAS No. 32341-86-9](/img/structure/B14008801.png)
[Bis(ethylsulfonyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(ethylsulfonyl)methyl]benzene is an organic compound characterized by the presence of two ethylsulfonyl groups attached to a benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C11H16O4S2, and it has a molecular weight of 276.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(ethylsulfonyl)methyl]benzene typically involves the reaction of benzene with ethylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{H} + 2 \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{SO}_2\text{C}_2\text{H}_5)_2 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
[Bis(ethylsulfonyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [Bis(ethylsulfonyl)methyl]benzene is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives. It serves as a building block for more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its sulfonyl groups are known to interact with biological molecules, making it a candidate for drug development.
Industry
Industrially, this compound is used as a crosslinking agent, solvent, and surfactant. Its unique chemical properties make it valuable in the production of polymers, coatings, and other materials .
Mecanismo De Acción
The mechanism of action of [Bis(ethylsulfonyl)methyl]benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various biological molecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(methylsulfonyl)benzene: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
Benzene, 1-methyl-4-(methylsulfonyl): Contains a single methylsulfonyl group attached to the benzene ring.
Uniqueness
[Bis(ethylsulfonyl)methyl]benzene is unique due to the presence of two ethylsulfonyl groups, which confer distinct chemical properties and reactivity compared to its methylsulfonyl counterparts. This makes it particularly useful in applications requiring specific interactions with biological and chemical systems .
Propiedades
Número CAS |
32341-86-9 |
|---|---|
Fórmula molecular |
C11H16O4S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
bis(ethylsulfonyl)methylbenzene |
InChI |
InChI=1S/C11H16O4S2/c1-3-16(12,13)11(17(14,15)4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clave InChI |
WRQJZQFWYRJUSU-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(C1=CC=CC=C1)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



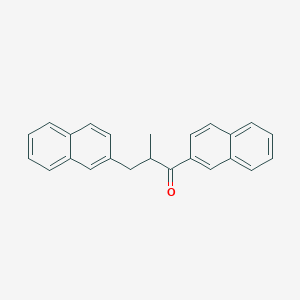
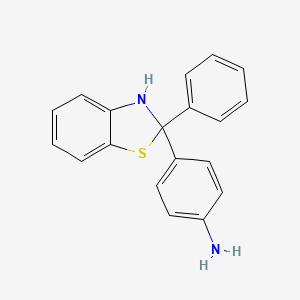
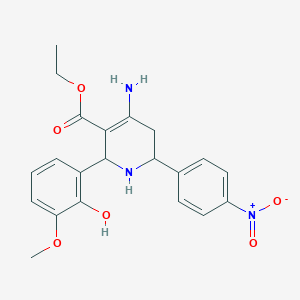
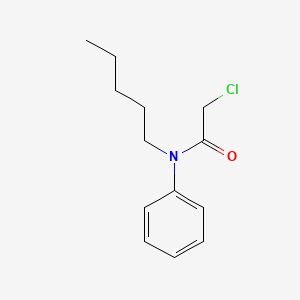
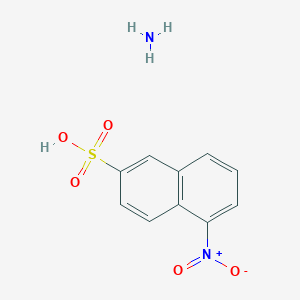
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
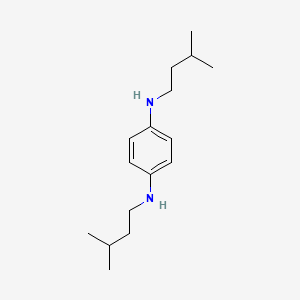

![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
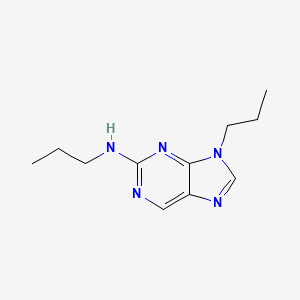
![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)

